4-Hydroxyphenylglyoxal hydrate 4-Hydroxyphenylglyoxal hydrate
Brand Name: Vulcanchem
CAS No.: 197447-05-5
VCID: VC21277421
InChI: InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
SMILES: C1=CC(=CC=C1C(=O)C=O)O.O
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol

4-Hydroxyphenylglyoxal hydrate

CAS No.: 197447-05-5

Cat. No.: VC21277421

Molecular Formula: C8H8O4

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxyphenylglyoxal hydrate - 197447-05-5

Specification

CAS No. 197447-05-5
Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate
Standard InChI InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2
Standard InChI Key IKKDQJGLFIXJKP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C=O)O.O
Canonical SMILES C1=CC(=CC=C1C(=O)C=O)O.O

Introduction

Chemical Properties and Structure

4-Hydroxyphenylglyoxal hydrate has a molecular formula of C8H8O4, representing a hydrated form of the parent compound 4-hydroxyphenylglyoxal (C8H6O3) . The molecular weight of this compound is precisely 168.147 g/mol, making it a relatively small organic molecule . The structure consists of a benzene ring with a hydroxyl group at the para position and a glyoxal moiety (a dicarbonyl group with an aldehyde) at position 1.

The compound exists in equilibrium between several tautomeric forms, as is typical for hydrated carbonyl compounds. This equilibrium is pH-dependent, which influences its reactivity under different conditions . The hydrate form represents the addition of a water molecule across one of the carbonyl groups, forming geminal diols.

Chemical Reactivity

The reactivity of 4-hydroxyphenylglyoxal hydrate is largely determined by its functional groups:

  • The hydroxyl group on the phenyl ring can participate in hydrogen bonding and undergo substitution reactions.

  • The glyoxal moiety, particularly in its hydrated form, is reactive toward nucleophiles.

  • The compound shows selective reactivity with certain amino acid residues in proteins, particularly citrulline under acidic conditions .

This selective reactivity forms the basis for many of its applications in biochemical research.

Physical Properties

4-Hydroxyphenylglyoxal hydrate exhibits distinct physical properties that influence its handling, storage, and application in research settings. These properties are summarized in Table 1 below.

Table 1: Physical Properties of 4-Hydroxyphenylglyoxal Hydrate

PropertyValue
AppearanceCrystalline solid
Molecular Weight168.147 g/mol
Melting Point108-110°C
Boiling Point389.8°C at 760 mmHg
Flash Point189.5°C
Exact Mass168.042
PSA (Polar Surface Area)63.600
LogP0.70950
Vapor Pressure8.97E-07 mmHg at 25°C

These physical properties reflect a compound with moderate polarity, as indicated by its PSA and LogP values . The relatively high boiling and flash points suggest stability at elevated temperatures, which can be advantageous for certain synthetic applications. Its moderate water solubility, influenced by the hydroxyl group and hydrate formation, affects its behavior in biological systems and experimental settings.

Synthesis Methods

Several synthetic routes exist for the preparation of 4-hydroxyphenylglyoxal hydrate, with the most common involving oxidation reactions of suitable precursors. The primary synthesis methods include:

Oxidation of p-Hydroxyacetophenone

The most documented synthesis route involves the oxidation of p-hydroxyacetophenone using selenium dioxide (SeO2) as the oxidizing agent. This reaction selectively oxidizes the methyl group adjacent to the carbonyl to yield the glyoxal functionality:

  • p-Hydroxyacetophenone is treated with selenium dioxide under controlled conditions.

  • The methyl group undergoes oxidation to form an α-dicarbonyl compound.

  • The product spontaneously forms a hydrate in aqueous conditions.

This method typically requires careful control of reaction temperature and time to maximize yield and minimize side products.

Reductive Condensation

Another approach involves the reductive condensation of precursors such as 4-hydroxyphenylglyoxal potassium bisulfite under catalytic conditions. This method offers advantages for certain applications, particularly when selective functional group manipulation is required.

Laboratory Scale Synthesis Considerations

For laboratory preparation, several factors affect the success of the synthesis:

  • Temperature control is critical to prevent degradation of reactants or products.

  • Solvent choice influences the reaction rate and product isolation.

  • Purification typically involves recrystallization techniques.

The synthesis methods require appropriate laboratory safety measures due to the use of potent oxidizing agents like selenium dioxide, which presents toxicity concerns.

Applications and Research

4-Hydroxyphenylglyoxal hydrate has found significant applications in biochemical research and pharmaceutical development, leveraging its selective reactivity with specific amino acid residues.

Protein Chemistry Applications

One of the most notable applications of this compound is in the field of protein chemistry, particularly in the study of citrullinated proteins:

  • The compound serves as a key component in phenyl glyoxal-based probes that selectively react with citrulline residues in proteins under acidic conditions .

  • These probes can be modified to include reporter moieties such as rhodamine, biotin, or isotopic labels, enhancing their utility in protein detection and analysis .

  • The reaction between citrulline and phenylglyoxal forms the basis for selective labeling strategies in proteomic research .

Disease-Related Research

The ability to detect and quantify citrullinated proteins has significant implications for various disease states where Protein Arginine Deiminases (PADs) play a role:

  • Rheumatoid Arthritis (RA): Elevated levels of citrullinated proteins are observed in synovial fluid .

  • Neurodegenerative Disorders: Including Alzheimer's disease and Parkinson's disease, where protein citrullination may contribute to pathology .

  • Autoimmune Conditions: Such as multiple sclerosis and lupus, where abnormal PAD activity has been documented .

  • Cancer: Where altered protein citrullination patterns may serve as biomarkers .

Pharmaceutical Intermediates

4-Hydroxyphenylglyoxal hydrate serves as a key intermediate in the synthesis of bioactive molecules with pharmaceutical potential:

  • It has been utilized in the synthesis of natural products with anticancer properties, such as Buxifoximes A, which shows activity against MV4-11 leukemia cells.

  • The compound's selective reactivity makes it valuable for targeted modifications in complex molecule synthesis.

Analytical Techniques Development

Research has demonstrated that 4-hydroxyphenylglyoxal-based probes can be used in analytical techniques for monitoring citrullination:

  • LC-MS analysis following phenylglyoxal labeling provides a viable method for determining the rate and degree of citrullination .

  • Gel-based analyses using rhodamine-phenylglyoxal (Rh-PG) probes allow visualization of citrullinated proteins .

These applications highlight the compound's versatility in both research and potential diagnostic settings.

Chemical Reactions

4-Hydroxyphenylglyoxal hydrate undergoes several important chemical reactions that define its utility in various applications.

Reaction with Citrulline

Perhaps the most significant reaction from a biochemical perspective is its interaction with citrulline:

  • Under acidic conditions (low pH), 4-hydroxyphenylglyoxal preferentially reacts with citrulline residues in proteins.

  • This reaction forms the basis for selective labeling strategies used in the study of protein citrullination .

  • The reaction mechanism likely involves the formation of at least four possible structures in equilibrium, with mass spectral analysis suggesting one predominant form .

Oxidation Reactions

As a compound containing both aldehyde and ketone functionalities, 4-hydroxyphenylglyoxal hydrate can undergo further oxidation:

  • Oxidation can lead to the formation of carboxylic acids when the aldehyde group is specifically targeted.

  • Suitable oxidizing agents include various metal oxides and other oxidants commonly used in organic synthesis.

Reduction Reactions

The carbonyl groups in 4-hydroxyphenylglyoxal hydrate are susceptible to reduction:

  • Reduction can be achieved using common reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Depending on reaction conditions, reduction can yield alcohols or other reduced derivatives.

Substitution Reactions

The hydroxyl group on the phenyl ring can participate in substitution reactions:

  • Under appropriate conditions, the hydroxyl group can be substituted with other functional groups.

  • These reactions allow for the preparation of derivatives with modified properties and applications.

Understanding these reaction pathways is essential for both synthetic applications and the development of new analytical tools based on this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator